molecular formula C9H8ClIO2 B14845416 Methyl 3-(chloromethyl)-5-iodobenzoate

Methyl 3-(chloromethyl)-5-iodobenzoate

Cat. No.: B14845416
M. Wt: 310.51 g/mol
InChI Key: DKVRNLKZSBQNQV-UHFFFAOYSA-N
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Description

Methyl 3-(chloromethyl)-5-iodobenzoate is an organic compound with the molecular formula C9H8ClIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chloromethyl group at the 3-position and an iodine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chloromethyl)-5-iodobenzoate typically involves multiple steps. One common method starts with the iodination of methyl benzoate to introduce the iodine atom at the desired position. This can be achieved using iodine and an oxidizing agent such as nitric acid. The resulting methyl 5-iodobenzoate is then subjected to a chloromethylation reaction. This step involves the use of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride to introduce the chloromethyl group at the 3-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chloromethyl)-5-iodobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding carboxylic acids or reduction reactions to form alcohols.

    Coupling Reactions: The iodine atom can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation and Reduction: Products include carboxylic acids and alcohols.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Methyl 3-(chloromethyl)-5-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment. This can aid in the study of biological processes and the development of bioconjugates.

    Medicine: It has potential applications in drug discovery and development. The compound can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Methyl 3-(chloromethyl)-5-iodobenzoate depends on the specific reactions it undergoes. In substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to replace the chlorine atom. In coupling reactions, the iodine atom participates in oxidative addition and reductive elimination steps, facilitated by palladium catalysts. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Methyl 3-(chloromethyl)-5-iodobenzoate can be compared with other similar compounds such as:

    Methyl 3-(bromomethyl)-5-iodobenzoate: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and selectivity in chemical reactions.

    Methyl 3-(chloromethyl)-5-bromobenzoate: Similar structure but with a bromine atom instead of iodine. It may have different applications and reactivity.

    Methyl 3-(chloromethyl)-5-fluorobenzoate: Similar structure but with a fluorine atom instead of iodine. It may have different physical and chemical properties.

Properties

Molecular Formula

C9H8ClIO2

Molecular Weight

310.51 g/mol

IUPAC Name

methyl 3-(chloromethyl)-5-iodobenzoate

InChI

InChI=1S/C9H8ClIO2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3

InChI Key

DKVRNLKZSBQNQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CCl)I

Origin of Product

United States

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